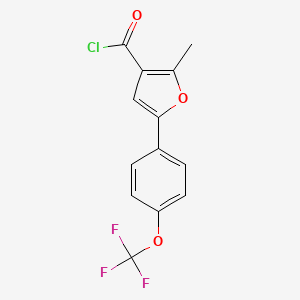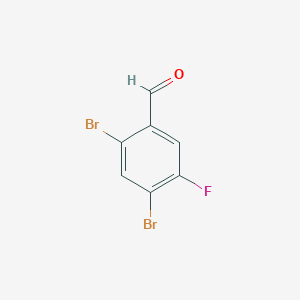
2,4-Dibrom-5-Fluorbenzaldehyd
Übersicht
Beschreibung
2,4-Dibromo-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO . It is used as a precursor for the synthesis of other compounds .
Synthesis Analysis
2,4-Dibromo-5-fluorobenzaldehyde can be synthesized from 2-bromo-5-fluorotoluene with N-bromosuccinimide . The synthesis process involves a reaction that forms a monoclinic crystal system and space group P 2 1 / c .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluorobenzaldehyde consists of seven carbon atoms, three hydrogen atoms, two bromine atoms, one fluorine atom, and one oxygen atom . The InChI code for this compound is 1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H .Chemical Reactions Analysis
2,4-Dibromo-5-fluorobenzaldehyde can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position and 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .Physical and Chemical Properties Analysis
The molecular weight of 2,4-Dibromo-5-fluorobenzaldehyde is 281.90 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass is 281.85142 g/mol, and its monoisotopic mass is 279.85347 g/mol . The topological polar surface area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
2,4-Dibrom-5-Fluorbenzaldehyd wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Reaktivität aufgrund des Vorhandenseins sowohl von Brom- als auch von Fluorsubstituenten macht es zu einem wertvollen Vorläufer bei der Konstruktion komplexer Moleküle, die für die therapeutische Verwendung entwickelt wurden .
Entwicklung von Agrochemikalien
In der Agrochemie dient diese Verbindung als Baustein für die Synthese von Agrochemikalien. Die Bromatome können für weitere Reaktionen verwendet werden, um Verbindungen zu erzeugen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen .
Materialwissenschaften
Die Nützlichkeit der Verbindung in der Materialwissenschaft ergibt sich aus ihrem Potenzial, aufgrund ihrer reaktiven Aldehydgruppe als Monomer oder Vernetzungsmittel zu fungieren. Dies kann zur Entwicklung neuer polymerer Materialien mit spezifischen gewünschten Eigenschaften führen .
Therapeutische Mittel
This compound kann an der Entwicklung neuer therapeutischer Mittel beteiligt sein. Seine strukturellen Merkmale ermöglichen die Einarbeitung in Moleküle, die mit biologischen Zielstrukturen interagieren können, was möglicherweise zu neuartigen Behandlungen führt .
Studium zellulärer Pfade
Forscher können diese Verbindung verwenden, um zelluläre Pfade zu untersuchen. Durch die Einarbeitung in Biomoleküle können Wissenschaftler ihren Weg verfolgen und die Interaktion innerhalb zellulärer Prozesse verstehen .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in verschiedenen chemischen Analysen verwendet werden. Seine unterschiedlichen spektralen Eigenschaften machen es für den Einsatz in der Spektroskopie und Chromatographie zur Identifizierung oder Quantifizierung von Substanzen geeignet .
Organische Synthese
Diese Verbindung ist ein vielseitiges Reagenz in der organischen Synthese. Sie kann verwendet werden, um Brom- und Fluorgruppen in organische Moleküle einzuführen, was häufig ein Schlüsselschritt bei der Synthese komplexer organischer Verbindungen ist .
Anwendungen in der chemischen Industrie
In der breiten chemischen Industrie findet this compound Anwendungen als Zwischenprodukt bei der Herstellung von Farbstoffen, Duftstoffen und anderen Feinchemikalien. Seine Reaktivität ermöglicht vielfältige Transformationen, die zu verschiedenen Produktionsprozessen beitragen .
Safety and Hazards
2,4-Dibromo-5-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept tightly closed .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzaldehyde derivatives are known to undergo nucleophilic substitution reactions at the benzylic position . The presence of halogens (bromine and fluorine) on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
Biochemische Analyse
Biochemical Properties
2,4-Dibromo-5-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to changes in the enzyme’s structure and function .
Cellular Effects
The effects of 2,4-Dibromo-5-fluorobenzaldehyde on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2,4-Dibromo-5-fluorobenzaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation. This binding often involves covalent interactions, resulting in changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative changes in cell behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects, such as organ damage or metabolic disturbances, are often observed at high doses .
Metabolic Pathways
2,4-Dibromo-5-fluorobenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2,4-Dibromo-5-fluorobenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-5-fluorobenzaldehyde is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, determining its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2,4-dibromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBRHFPIHRXVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride](/img/structure/B1413176.png)
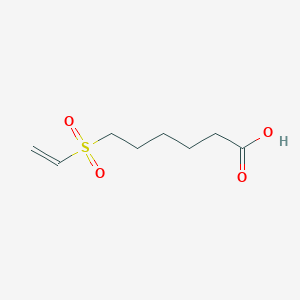
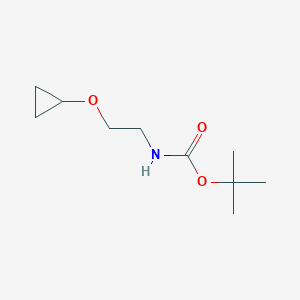
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate](/img/structure/B1413180.png)
![2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridine-5-carbonitrile](/img/structure/B1413182.png)
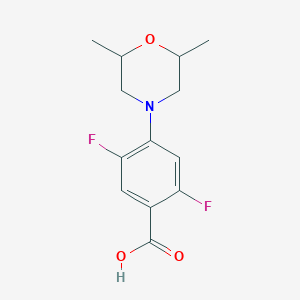

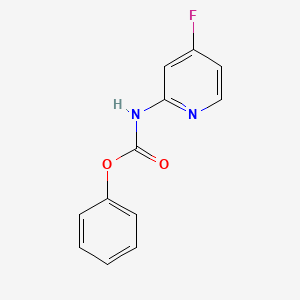
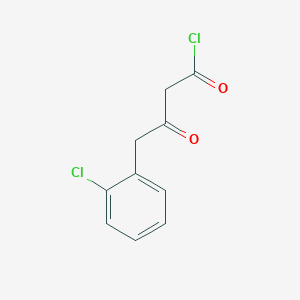
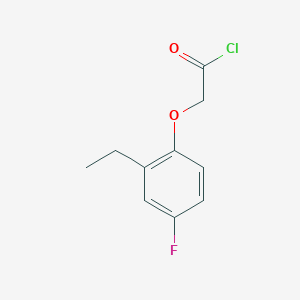

![2-Bromomethyl-6-methoxy-benzo[b]thiophene](/img/structure/B1413196.png)
